3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione
Description
Properties
IUPAC Name |
3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-7(18)13(8(2)19,3-9-5-16-11(14)20-9)4-10-6-17-12(15)21-10/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJTSZNNZGPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(S1)Cl)(CC2=CN=C(S2)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired thiazole ring structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and catalyst concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Structure
The structural formula consists of a pentanedione backbone with two 2-chloro-1,3-thiazol-5-yl groups attached to the central carbon atoms. This unique structure contributes to its biological activity and reactivity.
Medicinal Chemistry
Antimicrobial Activity
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione has been studied for its antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. In one study, derivatives of this compound showed effectiveness against various strains of bacteria and fungi, suggesting its potential as a lead compound in drug development .
Case Study: Antibacterial Efficacy
A study conducted on several thiazole derivatives indicated that 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as an alternative antibacterial agent .
Agricultural Science
Pesticidal Properties
The compound has been investigated for its pesticidal properties, particularly as a potential insecticide or fungicide. Its thiazole components are known to interfere with the metabolic processes of pests.
Case Study: Insecticidal Activity
In agricultural trials, formulations containing 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione were tested against common agricultural pests like aphids and whiteflies. Results showed a significant reduction in pest populations compared to untreated controls, indicating its effectiveness as a biopesticide .
Materials Science
Synthesis of Coordination Complexes
The ability of this compound to form coordination complexes with transition metals has been explored for applications in materials science. These complexes can exhibit unique electronic properties useful in developing new materials for electronics and photonics.
Data Table: Coordination Complexes
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ni(II) | Moderate | Sensor Technology |
| Zn(II) | High | Photovoltaic Cells |
Mechanism of Action
The mechanism of action of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways and potentially inhibiting microbial growth. The exact molecular targets and pathways depend on the specific application and biological system involved .
Comparison with Similar Compounds
Thiamethoxam
- Structure: A neonicotinoid insecticide with a chlorothiazolylmethyl group and oxadiazinan-imine backbone (IUPAC: 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine) .
- Key Differences : Thiamethoxam contains a nitroimine pharmacophore critical for insecticidal activity, whereas 3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione lacks this group, suggesting divergent bioactivity .
Bis(4-hydroxybenzylidene)-3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide (3c)
- Structure: A bis-hydrazide derivative with thieno[2,3-b]thiophene and benzylidene substituents .
- Key Differences : While both compounds feature bis-substituted motifs, 3c incorporates hydrazide and aromatic groups, conferring high thermal stability (melting point >300°C) compared to the diketone-based target compound .
3,3-Bis(4-nitrobenzyl)-2,4-pentanedione
- Structure : A nitrobenzyl-substituted analogue of the target compound .
Biological Activity
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is a synthetic compound notable for its unique structural characteristics and potential biological activities. The compound features two thiazole rings attached to a diketone framework, which is believed to enhance its reactivity and biological profile. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is C13H12Cl2N2O2S2 with a molecular weight of 363.29 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H12Cl2N2O2S2 |
| Molecular Weight | 363.29 g/mol |
| Chemical Class | Beta-diketones |
| Key Functional Groups | Thiazole rings |
Antimicrobial Properties
Preliminary studies indicate that 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione exhibits significant antimicrobial activity against various bacterial strains and fungi. The thiazole moiety is known for its bioactivity, contributing to the pharmacological effects seen in related compounds.
Research has demonstrated that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione has been explored in various studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and K562 (leukemia).
A notable study reported an IC50 value of approximately 12 nM against A549 cells, indicating potent antiproliferative activity. The compound's mechanism may involve modulation of key signaling pathways such as EGFR and p53-MDM2 pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory effects. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.
The synthesis of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione typically involves multi-step organic reactions. The synthetic route includes nucleophilic addition reactions with substituted isocyanates or isothiocyanates in the presence of a base catalyst.
The proposed mechanism of action involves interaction with specific enzymes or receptors in microbial or cancerous cells. The thiazole rings can influence the binding affinity to these targets, altering biochemical pathways critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological activity of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several fungal strains at concentrations as low as 10 µg/mL.
- Cancer Cell Line Studies : In vitro studies on A549 cells showed significant growth inhibition at concentrations ranging from 10 µM to 30 µM over a treatment period of 48 hours.
Q & A
Basic: What are the optimal synthetic routes for 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the functionalization of 2,4-pentanedione. A common approach includes nucleophilic substitution or coupling reactions to introduce the thiazolylmethyl groups. For example, describes analogous syntheses using substituted benzaldehydes and thiazole derivatives under reflux with ethanol and glacial acetic acid as catalysts. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiazole coupling .
- Catalyst screening : Acidic or basic conditions (e.g., acetic acid or triethylamine) improve yield, as seen in triazole-thiazole hybrid syntheses .
- Temperature control : Reflux at 80–100°C ensures complete reaction while minimizing decomposition .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product, with purity verified via HPLC or elemental analysis .
Basic: How can spectroscopic and crystallographic techniques be applied to characterize the structure and purity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the presence of thiazole protons (δ 7.2–8.5 ppm for aromatic H) and pentanedione carbonyl groups (δ 2.1–2.5 ppm for methyl groups) .
- IR : Validate carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiazole C-Cl vibrations at 600–700 cm⁻¹ .
- Crystallography :
- Single-crystal X-ray diffraction : Use SHELX (e.g., SHELXL-97) for refinement, as demonstrated for related thiazole derivatives. Data collection requires a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include R-factor < 0.05 and θmax ≥ 25° .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and confirm Z/E configurations of substituents .
Advanced: How can researchers resolve contradictions in crystallographic refinement data, particularly for flexible substituents like the thiazolylmethyl groups?
Methodological Answer:
Discrepancies often arise from disorder in flexible moieties. Strategies include:
- Multi-scan absorption correction : Apply SADABS to minimize errors from crystal decay, as done in .
- Constrained refinement : Fix isotropic displacement parameters for disordered atoms while refining others anisotropically .
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model overlapping reflections, especially for non-merohedral twinning .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure structural integrity .
Advanced: What computational strategies are effective for predicting the compound’s structure-activity relationships (SAR) in biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to neonicotinoid targets like insect nicotinic acetylcholine receptors (nAChRs). Docking poses (e.g., ’s "purple/cyan/red" ligand conformations) guide mutagenesis studies .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., charge distribution on thiazole rings) influencing insecticidal activity .
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) using descriptors like logP and polar surface area .
Advanced: How should researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- Solvent effects : Simulate NMR shifts with COSMO-RS (in Gaussian or ORCA) to account for solvent polarity, which impacts proton deshielding .
- Dynamic averaging : For flexible moieties, use MD simulations to model conformational exchange and compare time-averaged shifts with experimental data .
- Error analysis : Cross-validate with X-ray crystallography to distinguish between structural misassignments and instrumental artifacts .
Advanced: What experimental frameworks are recommended for evaluating the compound’s bioactivity against neonicotinoid-resistant insect strains?
Methodological Answer:
- Resistance profiling : Test against field-derived strains (e.g., Myzus persicae) using WHO-approved bioassays. Compare LC₅₀ values with commercial neonicotinoids (e.g., thiamethoxam) .
- Enzyme inhibition assays : Measure acetylcholinesterase (AChE) activity via Ellman’s method to assess target-site resistance mechanisms .
- Metabolic stability studies : Use LC-MS to track detoxification pathways (e.g., cytochrome P450-mediated oxidation) in insect homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
